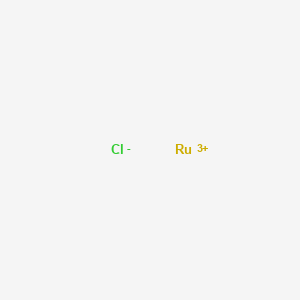
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted isoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use tert-butyl esters as starting materials, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful.
化学反应分析
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives of the original compound.
科学研究应用
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other tert-butyl esters and isoindole derivatives, such as:
- Tert-butyl 4-[(E)-2-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate]
- Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate thiosemicarbazone
Uniqueness
Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability, while the hydroxymethyl and dimethyl groups offer sites for further chemical modification .
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-10-6-12(9-18)11(2)14-8-17(7-13(10)14)15(19)20-16(3,4)5/h6,18H,7-9H2,1-5H3 |
InChI 键 |
QDIQNMZAFOXJIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CN(C2)C(=O)OC(C)(C)C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)







![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)



